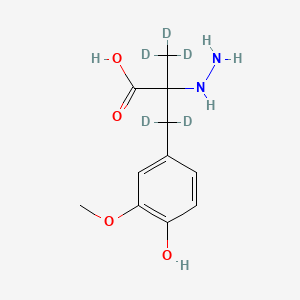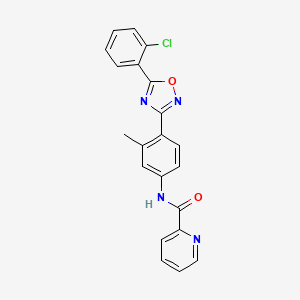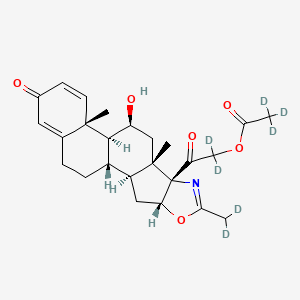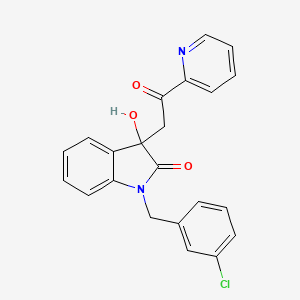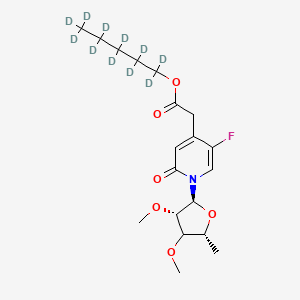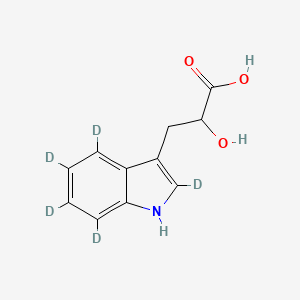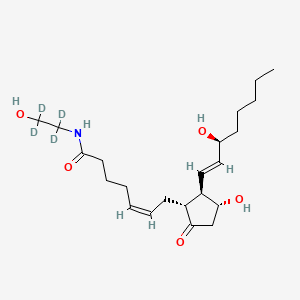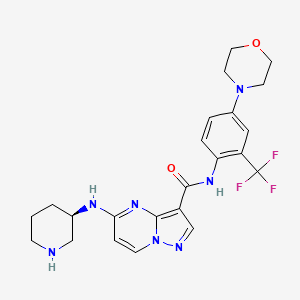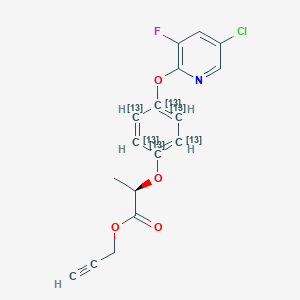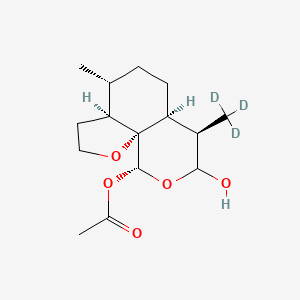
Dihydro Artemisinin Tetrahydrofuran Acetate-d3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Dihydro Artemisinin Tetrahydrofuran Acetate-d3 involves several steps, starting from artemisinin. The process typically includes the reduction of artemisinin to dihydroartemisinin, followed by the introduction of the tetrahydrofuran acetate group. The reaction conditions often involve the use of specific catalysts and solvents to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and advanced purification techniques to meet the demand for high-quality research-grade compounds.
Análisis De Reacciones Químicas
Types of Reactions
Dihydro Artemisinin Tetrahydrofuran Acetate-d3 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide, potassium permanganate, and chromium trioxide. Conditions often involve acidic or basic environments to facilitate the reaction.
Reduction: Common reagents include sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation. Conditions typically involve an inert atmosphere and controlled temperatures.
Substitution: Common reagents include halides, alkoxides, and amines. Conditions often involve the use of solvents like dichloromethane or tetrahydrofuran and specific temperatures to drive the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield various oxidized derivatives, while reduction may produce reduced forms with different functional groups.
Aplicaciones Científicas De Investigación
Dihydro Artemisinin Tetrahydrofuran Acetate-d3 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study reaction mechanisms and develop new synthetic methodologies.
Biology: Investigated for its potential effects on cellular processes and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of malaria and other parasitic diseases.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of other valuable compounds.
Mecanismo De Acción
The mechanism of action of Dihydro Artemisinin Tetrahydrofuran Acetate-d3 involves the generation of reactive oxygen species (ROS) through the cleavage of its endoperoxide bridge. This leads to oxidative stress and damage to cellular components, particularly in parasitic organisms. The compound targets various molecular pathways, including those involved in apoptosis, cell cycle regulation, and immune response modulation.
Comparación Con Compuestos Similares
Similar Compounds
Artemisinin: The parent compound from which dihydroartemisinin and its derivatives are synthesized.
Dihydroartemisinin: The active metabolite of artemisinin and a precursor to Dihydro Artemisinin Tetrahydrofuran Acetate-d3.
Artemether: A methyl ether derivative of dihydroartemisinin used in combination therapies for malaria.
Artesunate: A water-soluble derivative of dihydroartemisinin used for the treatment of severe malaria.
Uniqueness
This compound is unique due to its specific structural modifications, which confer distinct chemical and biological properties. These modifications enhance its stability, solubility, and potential efficacy in various applications compared to its parent compounds and other derivatives.
Propiedades
Fórmula molecular |
C15H24O5 |
|---|---|
Peso molecular |
287.37 g/mol |
Nombre IUPAC |
[(3aS,4R,6aS,7R,10R,10aR)-8-hydroxy-4-methyl-7-(trideuteriomethyl)-2,3,3a,4,5,6,6a,7,8,10-decahydrofuro[3,2-i]isochromen-10-yl] acetate |
InChI |
InChI=1S/C15H24O5/c1-8-4-5-12-9(2)13(17)20-14(19-10(3)16)15(12)11(8)6-7-18-15/h8-9,11-14,17H,4-7H2,1-3H3/t8-,9-,11+,12+,13?,14+,15-/m1/s1/i2D3 |
Clave InChI |
MXTIBMLCXHSHGJ-MFQHHXGNSA-N |
SMILES isomérico |
[2H]C([2H])([2H])[C@@H]1[C@@H]2CC[C@H]([C@H]3[C@@]2([C@H](OC1O)OC(=O)C)OCC3)C |
SMILES canónico |
CC1CCC2C(C(OC(C23C1CCO3)OC(=O)C)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


